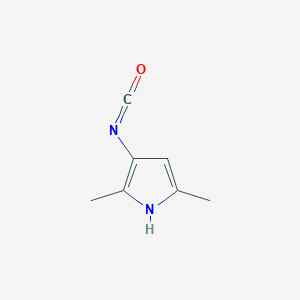
3-Isocyanato-2,5-dimethyl-1H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Isocyanato-2,5-dimethyl-1H-pyrrole” is a derivative of pyrrole, which is a heterocyclic aromatic organic compound. Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air, and is usually purified by distillation immediately before use . Pyrrole is a 5-membered aromatic ring, but the electron density is not evenly distributed over the ring, leading to certain unique reactions .
Synthesis Analysis
The synthesis of pyrrole derivatives often involves the Paal–Knorr reaction . For instance, 3-(2,5-dimethyl-1 H-pyrrol-1-yl) benzonitrile was synthesized by the condensation of 3-aminobenzonitrile with 2,5-hexanedione . An aldehyde group was then introduced at the 3-position on the pyrrole ring .Chemical Reactions Analysis
Pyrrole and its derivatives participate in various chemical reactions. For instance, the Paal–Knorr reaction was performed to synthesize 3-(2,5-dimethyl-1 H-pyrrol-1-yl) benzonitrile . Pyrrole derivatives are also known to inhibit reverse transcriptase (human immunodeficiency virus type 1 (HIV-1)) and cellular DNA polymerases protein kinases .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
A novel series of pyrrole derivatives has been synthesized and evaluated for in vitro antimicrobial activities, demonstrating good antibacterial and antifungal effects. These effects are attributed to the presence of the heterocyclic ring, with activity increasing upon the introduction of a methoxy group into the structure, suggesting a significant role for pyrrole derivatives as antimicrobial agents (Hublikar et al., 2019).
Catalysis and Synthetic Chemistry
The reaction between (N,N-dimethylamino)pyridine and isocyanate led to a novel three-component catalyst system, facilitating a facile and selective bromolactamization of olefinic amides. This demonstrates the potential of pyrrole-based compounds in enhancing selectivity in synthetic chemistry, particularly for the formation of lactams (Cheng et al., 2016).
Material Science and Explosives Detection
Pyrrole derivatives are essential in material science, particularly in the development of optoelectronic materials such as organic field-effect transistors (OFETs). Their application extends to explosives detection, where pyrrole-based compounds have shown practicality in vapor phase detection of nitroaromatic explosives, indicating their significant role in public safety and environmental cleaning (Chen et al., 2011).
Non-linear Optical Materials
The study of ethyl 4-[3-(4-dimethylamino-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate reveals its potential as a non-linear optical (NLO) material. Theoretical findings support its suitability for forming new heterocyclic compounds, with its high first hyperpolarizability indicating usefulness in NLO applications (Singh et al., 2014).
Anion Binding and Sensing
Calix[4]pyrrole dimers bearing rigid spacers have been synthesized, showing high association constants for carboxylate anions due to cooperative binding. This property makes them potential hosts for anionic guests, indicating their application in anion sensing and selectivity, which is crucial for various biochemical and environmental analyses (Sato et al., 2000).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-isocyanato-2,5-dimethyl-1H-pyrrole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-5-3-7(8-4-10)6(2)9-5/h3,9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSAHIHBLPDOGEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1)C)N=C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Isocyanato-2,5-dimethyl-1H-pyrrole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

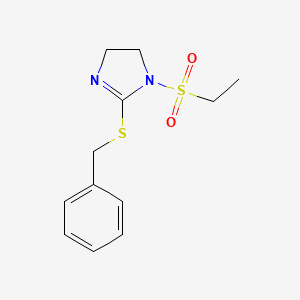


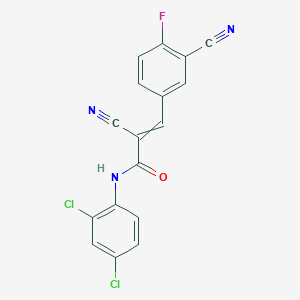
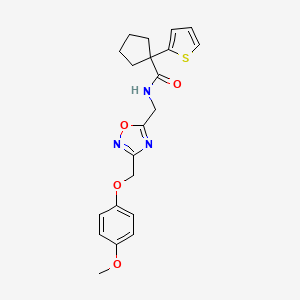
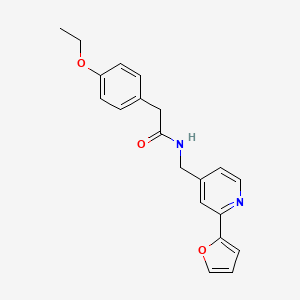
![2-(cyclohexylamino)-10H-[1,3]dioxolo[4,5-g][1,3,4]thiadiazolo[2,3-b]quinazolin-10-one](/img/structure/B2697880.png)

![(E)-3-(but-2-en-1-yl)-1,7-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2697888.png)

![4-iodo-2H,3H-furo[2,3-b]pyridine](/img/structure/B2697892.png)
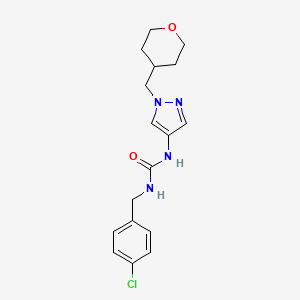
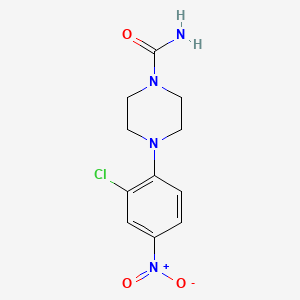
![N-(4-(furan-3-yl)benzyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2697895.png)